molecular formula C8H12O3 B144352 9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene CAS No. 127445-91-4

9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene

Cat. No. B144352
CAS RN: 127445-91-4
M. Wt: 156.18 g/mol
InChI Key: WHFKWPYYZWMEJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene, also known as MTAD, is a heterocyclic compound that has been widely used in organic chemistry as a reagent for oxidations and reductions. MTAD is a highly reactive and versatile molecule that can be used in a variety of chemical reactions.

Mechanism of Action

9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene acts as a powerful oxidizing agent, and it can react with a wide variety of functional groups, including alcohols, aldehydes, and ketones. The mechanism of action of 9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene involves the formation of a cyclic intermediate, which is highly reactive and can undergo a number of different reactions depending on the substrate.
Biochemical and Physiological Effects:
9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene has not been extensively studied for its biochemical or physiological effects, as it is primarily used as a reagent in chemical reactions. However, it has been shown to be toxic to some organisms, and caution should be exercised when handling 9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene.

Advantages and Limitations for Lab Experiments

9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene is a highly reactive and versatile reagent that can be used in a wide variety of chemical reactions. It is relatively easy to synthesize and is readily available from commercial sources. However, 9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene is also highly toxic and should be handled with care. In addition, it can be difficult to control the reaction conditions when using 9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene, which can lead to unwanted side reactions.

Future Directions

There are a number of future directions for research on 9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene. One area of interest is the development of new synthetic methods for 9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene, which could lead to the synthesis of new compounds and materials. Another area of interest is the study of the biochemical and physiological effects of 9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene, which could lead to the development of new drugs or therapies. Finally, the use of 9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene in catalysis and other chemical reactions is an area of ongoing research, and new applications for this versatile reagent are likely to be discovered in the future.

Synthesis Methods

9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene can be synthesized by reacting 1,3-dioxolane with methyl vinyl ketone in the presence of a Lewis acid catalyst. The reaction proceeds through a spirocyclization reaction, which forms the spirocyclic core of 9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene. The resulting product is a white crystalline solid that is highly soluble in organic solvents.

Scientific Research Applications

9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene has been used as a reagent in a wide variety of chemical reactions, including oxidations, reductions, and cyclizations. It has been used in the synthesis of a number of natural products and pharmaceuticals. 9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene has also been used in the preparation of chiral compounds, as it can be used to oxidize or reduce chiral alcohols or ketones.

properties

CAS RN

127445-91-4

Product Name

9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

9-methyl-1,4,6-trioxaspiro[4.5]dec-7-ene

InChI

InChI=1S/C8H12O3/c1-7-2-3-9-8(6-7)10-4-5-11-8/h2-3,7H,4-6H2,1H3

InChI Key

WHFKWPYYZWMEJT-UHFFFAOYSA-N

SMILES

CC1CC2(OCCO2)OC=C1

Canonical SMILES

CC1CC2(OCCO2)OC=C1

synonyms

1,4,6-Trioxaspiro[4.5]dec-7-ene, 9-methyl-

Origin of Product

United States

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